Orantinib
Description
Historical Context of Orantinib Development and Initial Research Focus
The development of this compound traces back to the collaborative efforts of several pharmaceutical companies.
Originator and Developers (Sugen, Pfizer, Taiho Pharmaceutical)
This compound was initially developed by Sugen, which was later acquired by Pfizer. medchemexpress.com Subsequently, Taiho Pharmaceutical continued its development. medchemexpress.com This lineage of development highlights the compound's journey through different research and development pipelines in the pharmaceutical industry.
Overview of this compound as a Multi-Targeted Receptor Tyrosine Kinase Inhibitor
This compound is characterized as a multi-targeted receptor tyrosine kinase inhibitor. medchemexpress.comguidetomalariapharmacology.orgncats.io This means it can interact with and inhibit the activity of several different RTK proteins.
Targeted Kinases (VEGFR2, PDGFR, FGFR, c-Kit)
Research has identified several key kinases that are targeted by this compound. These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Platelet-Derived Growth Factor Receptor (PDGFR), Fibroblast Growth Factor Receptor (FGFR), and c-Kit. medchemexpress.comguidetomalariapharmacology.orgncats.iociteab.comresearchgate.net Inhibition of these kinases is significant because they are involved in signaling pathways that regulate processes such as angiogenesis, cell proliferation, and cell survival. ncats.io
Studies have provided data on the inhibitory potency of this compound against some of these targets. For example, this compound has demonstrated inhibitory activity against the tyrosine phosphorylation of KDR (VEGFR2) in VEGF-stimulated human umbilical vein endothelial cells (HUVECs). medchemexpress.comarctomsci.com It also blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells overexpressing PDGFRβ. medchemexpress.comarctomsci.com Inhibition of acidic FGF-induced phosphorylation of the FGFR1 substrate 2 has also been observed with this compound. medchemexpress.comarctomsci.com Furthermore, this compound inhibits the tyrosine autophosphorylation of the stem cell factor receptor, c-kit, in human myeloid leukemia MO7E cells. arctomsci.com
The following table summarizes some reported inhibition data for this compound:
| Targeted Kinase | Assay Type | Reported Potency | Reference |
| Flt-1 (VEGFR1) | Cell-free Ki | 2.1 μM | medchemexpress.comarctomsci.comthp.at |
| PDGFRβ | Cell-free Ki | 8 nM | medchemexpress.comarctomsci.comthp.atselleck.cnselleckchem.com |
| FGFR1 | Cell-free Ki | 1.2 μM | medchemexpress.comarctomsci.comthp.at |
| KDR (VEGFR2) | Cellular IC50 | 0.34 μM (VEGF-driven mitogenesis in HUVECs) | ncats.ioarctomsci.com |
| PDGFRβ | Cellular | Inhibition at 0.03-0.1 μM (PDGF-stimulated tyrosine phosphorylation) | ncats.ioarctomsci.comselleckchem.com |
| FGFR1 | Cellular | Inhibition at ≥10 μM (acidic FGF-induced phosphorylation) | medchemexpress.comarctomsci.comselleckchem.com |
| c-Kit | Cellular IC50 | 0.1-1 μM (tyrosine autophosphorylation in MO7E cells) | arctomsci.com |
Mechanism of Kinase Inhibition (ATP-competitive)
This compound functions as an ATP-competitive inhibitor of these targeted kinases. guidetomalariapharmacology.orgncats.ioresearchgate.netwikipedia.org This mechanism involves the compound binding to the ATP-binding site of the kinase enzyme. By occupying this site, this compound prevents ATP, the natural substrate, from binding and transferring a phosphate (B84403) group, thereby inhibiting the kinase's catalytic activity. mdpi.com Biochemical kinetic studies using isolated kinases such as Flk-1 (VEGFR1), FGF receptor 1, and PDGF receptor β have indicated that this compound exhibits competitive inhibitory properties with respect to ATP. selleckchem.comglpbio.commedkoo.com
Significance of this compound Research in the Landscape of Angiogenesis Inhibition
Research into this compound holds significance within the broader field of angiogenesis inhibition. medchemexpress.comarctomsci.comglpbio.comwikipedia.org Angiogenesis, the formation of new blood vessels, is a critical process in various physiological and pathological conditions, including tumor growth and metastasis. nih.gov By targeting key receptors involved in promoting angiogenesis, such as VEGFR2, PDGFR, and FGFR, this compound contributes to the understanding of how inhibiting these pathways can impact blood vessel formation. ncats.iomedkoo.com
Role in Angiogenesis Inhibition
A significant area of academic research into this compound has focused on its potent anti-angiogenic properties. By inhibiting VEGFR2, PDGFRβ, and FGFR1, this compound disrupts the signaling cascades essential for the development and maintenance of the vascular network that supports tumor growth. medkoo.comncats.iocancer.gov
Studies have demonstrated that this compound effectively inhibits VEGF-driven and FGF-driven mitogenesis in Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial processes in the formation of new blood vessels. medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn The mean IC₅₀ values for the inhibition of mitogenesis in HUVECs induced by VEGF and FGF were reported as 0.34 μM and 9.6 μM, respectively. medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn
Furthermore, preclinical research in various tumor xenograft models has shown that this compound suppresses tumor angiogenesis. medchemexpress.comselleckchem.comglpbio.com For instance, studies in C6 glioma xenografts and HT29 human colon carcinoma models indicated a reduction in tumor angiogenesis upon treatment with this compound. medchemexpress.comselleckchem.comglpbio.com Research has also indicated that this compound can decrease average vessel permeability and average fractional plasma volume within tumors, contributing to its anti-angiogenic effects. medchemexpress.comselleckchem.com The mechanism of angiogenesis inhibition may involve direct inhibition of tumor endothelial cell survival, potentially through the induction of apoptosis, or indirectly by inhibiting pericyte coverage of blood vessels. researchgate.net
Detailed research findings on the inhibitory potency of this compound against key kinases involved in angiogenesis are summarized in the table below:
| Target | Assay Type | Inhibitory Measure | Value | Reference |
| Flk-1/KDR | Cell-free | Kᵢ | 2.1 μM | medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn |
| Flk-1/KDR | ATP competitive | IC₅₀ | 2.1 μM | glpbio.com |
| PDGFRβ | Cell-free | Kᵢ | 8 nM | medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn |
| PDGFRβ | ATP competitive | IC₅₀ | 0.008 μM | glpbio.com |
| FGFR1 | Cell-free | Kᵢ | 1.2 μM | medchemexpress.comselleckchem.comglpbio.commedchemexpress.cn |
| FGFR1 | ATP competitive | IC₅₀ | 1.2 μM | glpbio.com |
Impact on Cell Proliferation
Beyond its effects on the vasculature, academic research has also explored this compound's direct impact on the proliferation of various cell types, particularly cancer cells. As a multi-targeted RTK inhibitor, this compound interferes with signaling pathways driven by growth factors that promote cell division and survival. medkoo.comncats.iocancer.gov
Studies using human myeloid leukemia MO7E cells have demonstrated that this compound inhibits the tyrosine autophosphorylation of the c-kit receptor, a key event in the signaling cascade that drives proliferation in these cells. medchemexpress.comselleckchem.commedchemexpress.cn The IC₅₀ for this inhibition was found to be in the range of 0.1-1 μM. medchemexpress.comselleckchem.commedchemexpress.cn Consequently, this compound suppresses SCF-induced proliferation of MO7E cells with an IC₅₀ of 0.29 μM and induces apoptosis in these cells. medchemexpress.comselleckchem.commedchemexpress.cn
| Cell Type / Model | Effect on Proliferation/Growth | Specific Finding (if available) | Reference |
| MO7E cells (human myeloid leukemia) | Inhibition of proliferation | Inhibits SCF-induced proliferation (IC₅₀ = 0.29 μM) | medchemexpress.comselleckchem.commedchemexpress.cn |
| MO7E cells | Induction of apoptosis | Induces apoptosis | medchemexpress.comselleckchem.commedchemexpress.cn |
| Various tumor xenografts | Tumor growth inhibition | Inhibited growth in glioma, melanoma, lung, colon, ovarian, epidermoid, A375, Colo205, H460, Calu-6, C6, SF763T, SKOV3TP5, HT-29, WiDr, A431 models. | medkoo.commedchemexpress.comselleckchem.comglpbio.comresearchgate.net |
| Established A431 xenografts | Tumor regression | Induced regression of established tumors | glpbio.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2,4-dimethyl-5-[(Z)-(2-oxo-1H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-10-12(7-8-17(21)22)11(2)19-16(10)9-14-13-5-3-4-6-15(13)20-18(14)23/h3-6,9,19H,7-8H2,1-2H3,(H,20,23)(H,21,22)/b14-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHFDRBXTEDBWCZ-ZROIWOOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC(=C1CCC(=O)O)C)C=C2C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(NC(=C1CCC(=O)O)C)/C=C\2/C3=CC=CC=C3NC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017164 | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210644-62-5, 252916-29-3 | |
| Record name | SU6668 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210644625 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0252916293 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Orantinib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12072 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-{2,4-Dimethyl-5-[(Z)-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-1H-pyrrol-3-yl}propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ORANTINIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9RL37ZZ665 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preclinical Investigations of Orantinib
In Vitro Studies of Orantinib Efficacy
In vitro studies have demonstrated that this compound acts as an inhibitor of several receptor tyrosine kinases, including VEGFR2, PDGFRβ, and FGFR1. medchemexpress.comselleckchem.commedchemexpress.comtocris.comarctomsci.comselleckchem.comapexbt.comncats.iocaymanchem.com These studies have provided insights into the concentrations at which this compound is effective and the specific kinases it targets.
Inhibition of Receptor Tyrosine Kinase Autophosphorylation
This compound has been shown to inhibit the autophosphorylation of several receptor tyrosine kinases, a crucial step in their activation and downstream signaling. medchemexpress.comtocris.comabmole.com This inhibitory activity is competitive with respect to ATP. selleckchem.comselleckchem.comapexbt.com
VEGFR2 (KDR) Phosphorylation Inhibition in HUVECs
In human umbilical vein endothelial cells (HUVECs), which express VEGFR2 (also known as KDR), this compound has demonstrated inhibitory activity against VEGF-stimulated tyrosine phosphorylation of KDR. medchemexpress.comtocris.comarctomsci.comselleckchem.comabmole.comglpbio.com This inhibition occurs in a dose-dependent manner within the concentration range of 0.03-10 μM. medchemexpress.comarctomsci.comselleckchem.comglpbio.com
PDGFRβ Phosphorylation Inhibition in NIH-3T3 Cells
Studies using NIH-3T3 cells overexpressing PDGFRβ have shown that this compound effectively blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation. medchemexpress.comtocris.comarctomsci.comselleckchem.comncats.ioabmole.comselleck.co.jp Significant inhibition has been observed at concentrations as low as 0.03-0.1 μM. selleckchem.comselleckchem.com In cell-free assays, this compound has shown high potency against PDGFR autophosphorylation with a Ki value of 8 nM. selleckchem.comselleckchem.comapexbt.comselleck.co.jp
FGFR1 Phosphorylation Inhibition
This compound inhibits acidic FGF-induced phosphorylation of the FGFR1 substrate 2 (FRS-2). medchemexpress.comarctomsci.comselleckchem.comncats.ioabmole.com This effect is observed at concentrations of 10 μM and higher. selleckchem.comselleckchem.comncats.io In cell-free assays, this compound has a Ki of 1.2 μM for FGFR1 trans-phosphorylation. selleckchem.comselleckchem.comapexbt.comselleck.co.jp
c-Kit Tyrosine Autophosphorylation Inhibition in MO7E Cells
In human myeloid leukemia MO7E cells, this compound inhibits the tyrosine autophosphorylation of the stem cell factor (SCF) receptor, c-Kit. medchemexpress.comarctomsci.comabmole.comselleck.co.jpnih.gov This inhibition occurs with an IC50 ranging from 0.1 to 1 μM. medchemexpress.comarctomsci.comabmole.comselleck.co.jp this compound also affects downstream signaling, inhibiting ERK1/2 phosphorylation in these cells. medchemexpress.comarctomsci.comabmole.comselleck.co.jpnih.gov
Here is a summary of this compound's inhibitory activity on receptor tyrosine kinases:
| Target RTK | Cell Line/Assay | Effect on Phosphorylation | Concentration/IC50/Ki |
| VEGFR2 (KDR) | HUVECs (VEGF-stimulated) | Inhibition | 0.03-10 μM medchemexpress.comarctomsci.comselleckchem.comglpbio.com |
| PDGFRβ | NIH-3T3 (PDGF-stimulated) | Inhibition | ≥ 0.03-0.1 μM selleckchem.comselleckchem.comncats.io |
| PDGFRβ | Cell-free assay | Inhibition | Ki = 8 nM selleckchem.comselleckchem.comapexbt.comselleck.co.jp |
| FGFR1 | FRS-2 phosphorylation | Inhibition | ≥ 10 μM selleckchem.comselleckchem.comncats.io |
| FGFR1 | Cell-free assay | Inhibition | Ki = 1.2 μM selleckchem.comselleckchem.comapexbt.comselleck.co.jp |
| c-Kit | MO7E cells (SCF-stimulated) | Inhibition | IC50 = 0.1-1 μM medchemexpress.comarctomsci.comabmole.comselleck.co.jp |
Effects on Cell Proliferation and Apoptosis
Beyond its effects on kinase phosphorylation, this compound has been shown to influence cellular processes critical for tumor growth and angiogenesis, namely cell proliferation and apoptosis. This compound inhibits VEGF-driven and FGF-driven mitogenesis (proliferation) of HUVECs with mean IC50 values of 0.34 μM and 9.6 μM, respectively. medchemexpress.comarctomsci.comselleckchem.com In human myeloid leukemia MO7E cells, this compound suppresses SCF-induced proliferation with an IC50 of 0.29 μM and induces apoptosis. medchemexpress.comarctomsci.comabmole.comselleck.co.jpnih.gov Studies in vivo have also indicated that this compound can lead to decreased tumor cell proliferation and increased tumor cell apoptosis. nih.gov
Here is a summary of this compound's effects on cell proliferation and apoptosis:
| Cell Line | Stimulus | Effect on Proliferation | IC50 | Effect on Apoptosis |
| HUVECs | VEGF | Inhibition | 0.34 μM medchemexpress.comarctomsci.comselleckchem.com | Not specified |
| HUVECs | FGF | Inhibition | 9.6 μM medchemexpress.comarctomsci.comselleckchem.com | Not specified |
| MO7E | SCF | Inhibition | 0.29 μM medchemexpress.comarctomsci.comabmole.comselleck.co.jp | Induces apoptosis medchemexpress.comarctomsci.comabmole.comselleck.co.jpnih.gov |
Inhibition of VEGF-driven Mitogenesis
Investigations have demonstrated that this compound inhibits mitogenesis stimulated by Vascular Endothelial Growth Factor (VEGF). In human umbilical vein endothelial cells (HUVECs), this compound effectively suppressed VEGF-driven mitogenesis with a mean half-maximal inhibitory concentration (IC50) of 0.34 μM. selleckchem.commedchemexpress.comselleckchem.com Furthermore, this compound at concentrations ranging from 0.03 to 10 μM was shown to inhibit the tyrosine phosphorylation of KDR (VEGFR2) in HUVECs stimulated with VEGF, indicating a direct impact on the VEGF receptor signaling pathway. selleckchem.commedchemexpress.comselleckchem.com
Inhibition of FGF-driven Mitogenesis
This compound has also been shown to inhibit mitogenesis driven by Fibroblast Growth Factor (FGF). In HUVECs, the compound inhibited FGF-driven mitogenesis with a mean IC50 of 9.6 μM. selleckchem.commedchemexpress.comselleckchem.com At concentrations of 10 μM and higher, this compound inhibited acidic FGF-induced phosphorylation of the FGFR1 substrate 2. selleckchem.commedchemexpress.com
Table 1: Inhibition of VEGF- and FGF-driven Mitogenesis by this compound in HUVECs
| Stimulating Factor | Cell Line | Effect Measured | Mean IC50 (μM) |
| VEGF | HUVECs | Mitogenesis | 0.34 |
| FGF | HUVECs | Mitogenesis | 9.6 |
Induction of Apoptosis in MO7E Cells
Studies in human myeloid leukemia MO7E cells have revealed that this compound can induce apoptosis. selleckchem.commedchemexpress.comselleckchem.comabmole.comnih.gov this compound inhibited the tyrosine autophosphorylation of the stem cell factor (SCF) receptor, c-kit, in MO7E cells with an IC50 ranging from 0.1 to 1 μM. selleckchem.commedchemexpress.comselleckchem.comnih.gov It also suppressed SCF-induced proliferation of MO7E cells with an IC50 of 0.29 μM and inhibited ERK1/2 phosphorylation, a downstream signaling event of c-kit activation. selleckchem.commedchemexpress.comselleckchem.comnih.gov Both SU5416 and SU6668 (this compound) induced apoptosis in a dose- and time-dependent manner in MO7E cells, as indicated by increased activated caspase-3 and enhanced cleavage of poly(ADP-ribose) polymerase. nih.gov
Table 2: Effects of this compound on MO7E Cells
| Effect Measured | Cell Line | IC50 (μM) |
| SCF-induced Proliferation | MO7E | 0.29 |
| c-kit Autophosphorylation | MO7E | 0.1-1 |
| Induction of Apoptosis | MO7E | Not Specified |
| Inhibition of ERK1/2 Phosphorylation | MO7E | Not Specified |
Specificity Analysis against Other Kinases (e.g., EGFR, IGF-1R, Met, Src)
This compound has been evaluated for its specificity against a panel of other kinases. While it demonstrates potent inhibitory activity against PDGFRβ (Ki of 8 nM in a cell-free assay), Flk-1/KDR (VEGFR2, Ki 2.1 μM), and FGFR1 (Ki 1.2 μM), it shows limited activity against several other kinases. selleckchem.commedchemexpress.comselleckchem.com Specifically, this compound exhibits little activity against IGF-1R, Met, and Src. selleckchem.comselleckchem.comtargetmol.com Furthermore, studies using NIH-3T3 cells overexpressing EGFR showed that this compound, even at concentrations up to 100 μM, had no effect on EGF-stimulated EGFR tyrosine phosphorylation, indicating it does not inhibit EGFR. selleckchem.commedchemexpress.comselleckchem.comtargetmol.com this compound has also been reported to inhibit Aurora kinases B and C with IC50 values of 35 nM and 210 nM, respectively. abmole.com
Table 3: this compound Activity Against Selected Kinases
| Kinase | Assay Type | Activity (Ki or IC50) |
| PDGFRβ | Cell-free | Ki: 8 nM |
| Flk-1/KDR | Cell-free | Ki: 2.1 μM |
| FGFR1 | Cell-free | Ki: 1.2 μM |
| IGF-1R | Not Specified | Little activity |
| Met | Not Specified | Little activity |
| Src | Not Specified | Little activity |
| EGFR | Cellular | No inhibition (up to 100 μM) selleckchem.commedchemexpress.comselleckchem.comtargetmol.com |
| Aurora B | Not Specified | IC50: 35 nM |
| Aurora C | Not Specified | IC50: 210 nM |
In Vivo Studies of this compound Efficacy
In vivo studies using xenograft models have been conducted to evaluate the efficacy of this compound in inhibiting tumor growth.
Tumor Growth Inhibition in Xenograft Models
This compound has demonstrated the ability to induce tumor growth inhibition across a diverse range of tumor types in xenograft models established in athymic mice. selleckchem.commedchemexpress.comselleckchem.comabmole.comnih.govresearchgate.net These models include xenografts derived from human melanoma (A375), colon carcinoma (Colo205, HT29), lung carcinoma (H460, Calu-6), glioma (C6, SF763T), and ovarian carcinoma (SKOV3TP5) cell lines. selleckchem.commedchemexpress.comselleckchem.com
Glioma Xenografts (C6)
Specific investigations using C6 glioma xenografts in the dorsal skinfold chamber model in athymic mice revealed that this compound treatment resulted in tumor growth inhibition. selleckchem.commedchemexpress.comselleckchem.comnih.govresearchgate.netinvivochem.cn Furthermore, intravital multifluorescence videomicroscopy of these C6 glioma xenografts indicated that this compound treatment effectively suppressed tumor angiogenesis. selleckchem.commedchemexpress.comselleckchem.comnih.govresearchgate.net
Table 4: Tumor Growth Inhibition by this compound in Various Xenograft Models
| Tumor Type | Cell Line | Animal Model | Observed Effect |
| Glioma | C6 | Athymic mice | Tumor growth inhibition, Suppression of angiogenesis selleckchem.commedchemexpress.comselleckchem.comnih.govresearchgate.netinvivochem.cn |
| Melanoma | A375 | Athymic mice | Tumor growth inhibition selleckchem.commedchemexpress.comselleckchem.com |
| Colon Carcinoma | Colo205 | Athymic mice | Tumor growth inhibition selleckchem.commedchemexpress.comselleckchem.com |
| Lung Carcinoma | H460 | Athymic mice | Tumor growth inhibition selleckchem.commedchemexpress.comselleckchem.com |
| Lung Carcinoma | Calu-6 | Athymic mice | Tumor growth inhibition selleckchem.commedchemexpress.comselleckchem.com |
| Glioma | SF763T | Athymic mice | Tumor growth inhibition selleckchem.commedchemexpress.comselleckchem.com |
| Ovarian Carcinoma | SKOV3TP5 | Athymic mice | Tumor growth inhibition selleckchem.commedchemexpress.comselleckchem.com |
| Colon Carcinoma | HT29 | Athymic mice | Decreased vessel permeability and fractional plasma volume selleckchem.commedchemexpress.comselleckchem.comabmole.com |
Melanoma Xenografts (A375)
Studies utilizing A375 melanoma xenografts in athymic mice have shown that this compound can induce tumor growth inhibition medchemexpress.comselleckchem.com. The A375 cell line is derived from a human malignant melanoma and is a common model for studying melanoma progression and testing therapeutic agents altogenlabs.comreactionbiology.com. While specific data on the extent of inhibition in A375 xenografts by this compound is mentioned, detailed quantitative results were not consistently available across the search results.
Lung Cancer Xenografts (H460, Calu-6)
This compound has also been investigated in lung cancer xenograft models, including those derived from the H460 and Calu-6 cell lines medchemexpress.comselleckchem.com. H460 is a human large-cell NSCLC line, and Calu-6 is a human pulmonary anaplastic carcinoma cell line altogenlabs.com. Preclinical studies have indicated that this compound can cause tumor growth inhibition in these models medchemexpress.comselleckchem.com.
Colon Carcinoma Xenografts (HT-29, Colo205, WiDr)
In colon carcinoma xenograft models, this compound has shown activity against models derived from HT-29, Colo205, and WiDr cell lines medchemexpress.comselleckchem.com. HT-29 and Colo205 are human colon adenocarcinoma cell lines commonly used in preclinical studies nih.govsigmaaldrich.comaltogenlabs.comcellosaurus.org. WiDr is noted as a derivative of the HT-29 cell line cellosaurus.org. This compound has been reported to induce tumor growth inhibition in these xenograft models medchemexpress.comselleckchem.com. In a tumor model of HT29 human colon carcinoma, this compound (200 mg/kg) was observed to decrease average vessel permeability and average fractional plasma volume in both the tumor rim and core medchemexpress.comselleckchem.comabmole.com.
Ovarian Cancer Xenografts (SKOV3TP5)
This compound's effects have also been evaluated in ovarian cancer xenograft models, specifically using the SKOV3TP5 cell line medchemexpress.comselleckchem.com. SKOV3TP5 is an ovarian cancer cell line used in preclinical research nih.govnih.govplos.org. This compound has been shown to cause tumor growth inhibition in SKOV3TP5 xenografts medchemexpress.comselleckchem.com.
Epidermoid Tumor Xenografts (SF763T)
Preclinical investigations have included the use of SF763T epidermoid tumor xenografts to assess this compound's anti-tumor activity medchemexpress.comselleckchem.com. The SF763T cell line is derived from an epidermoid tumor medchemexpress.comresearchgate.netselleckchem.com. This compound has demonstrated tumor growth inhibition in this xenograft model medchemexpress.comselleckchem.com.
Suppression of Tumor Angiogenesis
Beyond direct effects on tumor cells, this compound has been shown to suppress tumor angiogenesis medchemexpress.comresearchgate.netresearchgate.net. Tumor angiogenesis, the formation of new blood vessels to supply the tumor, is critical for tumor growth, invasion, and metastasis nih.govmednexus.org. This compound's anti-angiogenic activity is linked to its inhibitory effects on receptor tyrosine kinases such as VEGFR-2, PDGFR, and FGFR, which are involved in the regulation of angiogenesis medchemexpress.comguidetomalariapharmacology.orgresearchgate.netselleckchem.com. Studies using intravital multifluorescence videomicroscopy in C6 glioma xenografts have revealed that this compound treatment suppressed tumor angiogenesis medchemexpress.comresearchgate.netresearchgate.net.
Inhibition of Tumor Endothelial Cell Survival
This compound's suppression of tumor angiogenesis involves the inhibition of tumor endothelial cell survival researchgate.net. Endothelial cells are the building blocks of blood vessels, and their survival is essential for angiogenesis drugbank.comvascularcell.com. This compound has been reported to inhibit tumor endothelial cell survival directly, potentially through inducing apoptosis of endothelial and tumor cells, or indirectly by inhibiting pericyte coverage, which provides stability to blood vessels and offers survival signals to endothelial cells researchgate.netuni-freiburg.denih.gov. This compound (0.03-10 μM) inhibits tyrosine phosphorylation of KDR (VEGFR-2) in VEGF-stimulated HUVECs (Human Umbilical Vein Endothelial Cells), which are commonly used to study endothelial cell function and angiogenesis medchemexpress.comselleckchem.com. It also blocks PDGF-stimulated PDGFRβ tyrosine phosphorylation in NIH-3T3 cells overexpressing PDGFRβ medchemexpress.com. These inhibitory actions on key receptors in endothelial cells contribute to the suppression of their proliferation and survival, thereby impeding tumor angiogenesis selleckchem.comdrugbank.com.
Data Tables
| Xenograft Model | Cell Lines Used | Observed Effect on Tumor Growth | References |
| Melanoma | A375 | Inhibition | medchemexpress.comselleckchem.com |
| Lung Cancer | H460, Calu-6 | Inhibition | medchemexpress.comselleckchem.com |
| Colon Carcinoma | HT-29, Colo205, WiDr | Inhibition | medchemexpress.comselleckchem.com |
| Ovarian Cancer | SKOV3TP5 | Inhibition | medchemexpress.comselleckchem.com |
| Epidermoid Tumor | SF763T | Inhibition | medchemexpress.comselleckchem.com |
| Angiogenesis (General) | C6 Glioma (for angiogenesis) | Suppression of Angiogenesis | medchemexpress.comresearchgate.netresearchgate.net |
| Endothelial Cell | HUVECs (in vitro) | Inhibition of KDR phosphorylation | medchemexpress.comselleckchem.com |
| Endothelial Cell | NIH-3T3 (overexpressing PDGFRβ) | Inhibition of PDGFRβ phosphorylation | medchemexpress.com |
| Preclinical Finding | Mechanism/Observation | References |
| Tumor Growth Inhibition (Various) | Observed in xenograft models of melanoma, lung, colon, ovarian, and epidermoid tumors. | medchemexpress.comresearchgate.netselleckchem.com |
| Suppression of Tumor Angiogenesis | Demonstrated in C6 glioma xenografts. | medchemexpress.comresearchgate.netresearchgate.net |
| Decreased Vessel Permeability/Plasma Volume (HT-29) | Observed in HT-29 colon carcinoma xenografts. | medchemexpress.comselleckchem.comabmole.com |
| Inhibition of Endothelial Cell Survival | Direct inhibition or indirect via reduced pericyte coverage; linked to inhibition of KDR and PDGFRβ phosphorylation. | medchemexpress.comresearchgate.netselleckchem.comuni-freiburg.denih.gov |
Effects on Pericyte Coverage
Preclinical studies have investigated the impact of this compound on pericyte coverage of blood vessels, a crucial aspect of angiogenesis and vascular stability. In mouse models of colon cancer liver metastases, this compound (SU6668) demonstrated a reduction in pericyte vessel coverage. nih.gov Similarly, in mouse models of pancreatic carcinogenesis, blocking platelet-derived growth factor (PDGF) signaling with this compound led to the regression of blood vessels, which was attributed to the detachment of pericytes from tumor vessels. researchgate.net
However, comparative in vitro studies using human brain vascular pericytes have provided more nuanced insights into this compound's mechanism concerning these cells. While other PDGFRβ inhibitors like imatinib (B729) and sunitinib (B231) were shown to inhibit PDGFRβ phosphorylation and induce pericyte death, this compound primarily blocked pericyte proliferation without significantly inhibiting PDGFRβ phosphorylation or causing death in healthy pericytes under the tested conditions. idrblab.net This suggests a distinct effect profile of this compound on pericyte behavior compared to some other PDGFR inhibitors. Inhibition of PDGFRβ kinase activity by certain agents has been linked to decreased pericyte coverage and increased endothelial cell apoptosis, highlighting the importance of PDGFR signaling in pericyte function and vascular integrity. nih.gov
Modulation of Prostate Cancer Progression by Downregulating MTDH/AKT Signaling Pathway
Amelioration of Hepatocellular Carcinoma Growth by Inhibiting Microenvironmental Platelet-Derived Growth Factor Signaling
This compound (TSU-68) has been investigated for its effects on hepatocellular carcinoma (HCC) growth, particularly in relation to the tumor microenvironment and platelet-derived growth factor (PDGF) signaling. As an inhibitor targeting PDGFR, among other kinases, this compound's activity in HCC models has been studied. mims.comresearchgate.netguidetopharmacology.orgidrblab.netnih.gov A specific preclinical study highlighted that TSU-68 ameliorates HCC growth by inhibiting microenvironmental PDGF signaling. guidetopharmacology.org This research demonstrated that HCC cells could induce the phosphorylation of PDGFR-α in fibroblasts within the tumor microenvironment, and these stimulated fibroblasts, in turn, enhanced the spheroid formation capacity of HCC cells. guidetopharmacology.org Treatment with TSU-68 was found to inhibit this phosphorylation of PDGFR-α in fibroblasts and subsequently suppress the growth of subcutaneously co-injected HCC and fibroblast tumor xenografts. guidetopharmacology.org Platelet-derived growth factor B (PDGF-B) is known to play a role in the development of liver cancer and is a key regulator in liver fibrosis, with its overexpression potentially accelerating liver cancer progression. researchgate.net The inhibition of PDGFR signaling by this compound in the tumor microenvironment is therefore considered a mechanism contributing to its effects on HCC growth in these preclinical settings. guidetopharmacology.org
Relaxing Effect on Mouse Airway Smooth Muscle
Preclinical investigations have also extended to evaluating the effects of TSU-68 (this compound) on mouse airway smooth muscle. A study specifically explored its potential as a relaxant on airway smooth muscle tissue. wikipedia.orgfishersci.co.uk The findings indicated that TSU-68 inhibited the contraction of mouse tracheal rings that were pre-contracted with either high concentrations of potassium or acetylcholine (B1216132) chloride (ACh). wikipedia.org This relaxation effect was observed to be concentration-dependent. wikipedia.org Further mechanistic research suggested that the relaxation induced by TSU-68 was mediated through a reduction in intracellular calcium concentration. wikipedia.org This decrease in calcium was achieved by the compound blocking voltage-dependent Ca2+ channels (VDCCs) and non-selective cation channels (NSCCs). wikipedia.org These results suggest that this compound, by influencing calcium channels, may have a relaxing effect on tense airway smooth muscle and could potentially be relevant in the context of abnormal smooth muscle contraction. wikipedia.org
Clinical Research and Therapeutic Applications of Orantinib
Clinical Trial Phases and Outcomes for Specific Cancer Types
Orantinib has been evaluated in clinical trials for various cancer types, including hepatocellular carcinoma. patsnap.com
Hepatocellular Carcinoma (HCC)
This compound's clinical development in HCC primarily focused on its use alongside conventional transcatheter arterial chemoembolization (cTACE) for patients with unresectable disease. researchgate.netnih.gov
The ORIENTAL study (this compound InvEstigatioN on TAce combination triaL) was a randomized, double-blind, placebo-controlled, multicenter Phase III trial. centerwatch.comamegroups.cn The study aimed to evaluate the efficacy of this compound when combined with cTACE in patients with unresectable HCC. researchgate.netnih.gov The trial was conducted at 75 sites across Japan, South Korea, and Taiwan. researchgate.netnih.gov Patients with unresectable HCC, without extra-hepatic tumor spread and a Child-Pugh score of 6 or less, were randomly assigned in a 1:1 ratio to receive either this compound or placebo within 28 days of cTACE. researchgate.netnih.gov Both patients and investigators were masked to the treatment assignment. researchgate.netnih.gov
Randomization in the ORIENTAL study was stratified based on several factors to ensure balanced treatment groups. These stratification criteria included:
Region (Japan, South Korea, and Taiwan). researchgate.netnih.gov
Child-Pugh score (5 vs 6). researchgate.netnih.gov
Alpha-fetoprotein (AFP) concentrations (<400 ng/mL vs ≥400 ng/mL). researchgate.netnih.gov
Size of the largest lesion (≤50 mm vs >50 mm). researchgate.netnih.gov
Secondary endpoints included time to progression (TTP) and time to TACE failure (TTTF). amegroups.cnamegroups.org TTP was defined as the time from randomization to untreatable progression or progression to TACE failure/refractoriness. bmj.com TACE failure/refractoriness was defined based on criteria such as insufficient response of the treated tumor or an increase in tumor numbers after adequate TACE. bmj.commdpi.com
In a subgroup analysis of Japanese patients from the ORIENTAL study, the median TTP was 4.7 months in the this compound arm compared to 3.1 months in the placebo arm (p = 0.011), indicating a statistically significant improvement in TTP with this compound in this subgroup. osti.govnih.gov The median TTTF was 25.3 months in the this compound group and 18.2 months in the placebo group in the Japanese subgroup, although this difference was not statistically significant (p = 0.160). osti.govnih.gov
Table 1: ORIENTAL Study Outcomes (Japanese Subgroup Analysis)
| Endpoint | This compound Arm (Japanese Subgroup) | Placebo Arm (Japanese Subgroup) | p-value |
| Overall Survival (OS) | 32.5 months | 33.0 months | 0.906 |
| Time to Progression (TTP) | 4.7 months | 3.1 months | 0.011 |
| Time to TACE Failure (TTTF) | 25.3 months | 18.2 months | 0.160 |
Data based on subgroup analysis of Japanese patients in the ORIENTAL study. osti.govnih.gov
| Arm | Median Overall Survival (95% CI) | Hazard Ratio (95% CI) | p-value |
| This compound | 31.1 months (26.5–34.5) | 1.090 (0.878–1.352) | 0.435 |
| Placebo | 32.3 months (28.4–not reached) |
Data based on the full analysis set of the ORIENTAL study. researchgate.netnih.gov
Phase III ORIENTAL Study Design and Methodology (Combination with Transcatheter Arterial Chemoembolization - TACE)
Subgroup Analyses (e.g., Japanese Patients)
In the Japanese subgroup analysis, which included 219 patients in the this compound arm and 213 in the placebo arm, the median OS was 32.5 months for the this compound group and 33.0 months for the placebo group (p = 0.906). osti.govnih.gov The median time to progression (TTP) was significantly improved in the this compound arm (4.7 months) compared to the placebo arm (3.1 months) (p = 0.011). osti.govnih.gov The median time to TACE failure (TTTF) was 25.3 months in the this compound group and 18.2 months in the placebo group (p = 0.160). osti.govnih.gov
| Endpoint | This compound + TACE (Japanese Subgroup) | Placebo + TACE (Japanese Subgroup) | p-value |
| Median Overall Survival (months) | 32.5 | 33.0 | 0.906 |
| Median Time to Progression (months) | 4.7 | 3.1 | 0.011 |
| Median Time to TACE Failure (months) | 25.3 | 18.2 | 0.160 |
| Endpoint (BCLC Stage B) | This compound + TACE (Japanese Subgroup) | Placebo + TACE (Japanese Subgroup) | p-value |
| Median Overall Survival (months) | 33.7 | 30.1 | 0.260 |
| Median Time to TACE Failure (months) | 25.3 | 14.0 | 0.125 |
Earlier Phase Trials in HCC
This compound was investigated in earlier phase clinical trials for advanced HCC. patsnap.com A phase I/II study of TSU-68 (this compound) was conducted for advanced HCC. patsnap.com this compound was also investigated in a phase II study in patients with HCC treated by TACE. patsnap.com
Breast Cancer
This compound has been in phase II clinical trials for the treatment of breast cancer. ncats.ionus.edu.sg
Phase II Clinical Trials
This compound entered phase II studies for breast cancer. researchgate.net
Combination with Docetaxel (B913) in Metastatic Breast Cancer
Information specifically detailing clinical trial results of this compound in combination with Docetaxel in metastatic breast cancer was not found within the provided search results.
Other Investigated Cancer Types (Lung Cancer, Kidney Cancer, Gastric Cancer, Prostate Cancer, Colorectal Cancer, Solid Tumors)
This compound has been used in trials studying the treatment of various other cancer types, including lung cancer, kidney cancer, gastric cancer, and prostate cancer. drugbank.com A phase 1 clinical trial (NCT00024063) investigated SU006668 (this compound) in treating patients with advanced solid tumors, including breast cancer, colorectal cancer, gastric cancer, kidney cancer, lung cancer, pancreatic cancer, and prostate cancer. medchemexpress.comdrugbank.comdrugbank.com This was a Phase 1 study. medchemexpress.com this compound has been investigated in clinical trials for solid tumors. ontosight.ai
This compound in Combination Therapy
Analysis of Efficacy and Safety of Combination Regimens
Here is a summary of key efficacy endpoints from the ORIENTAL study (All Patients) and the Japanese Subgroup Analysis:
| Endpoint | This compound (All Patients) | Placebo (All Patients) | p-value (All Patients) | This compound (Japanese Subgroup) | Placebo (Japanese Subgroup) | p-value (Japanese Subgroup) |
| Median Overall Survival (months) | 31.1 | 32.3 | 0.435 | 32.5 | 33.0 | 0.906 |
| Median TTP (months) | Not specified in abstract | Not specified in abstract | Not specified in abstract | 4.7 | 3.1 | 0.011 |
| Median TTTF (months) | Not specified in abstract | Not specified in abstract | Not specified in abstract | 25.3 | 18.2 | 0.160 |
Pharmacodynamic and Pharmacokinetic Studies in Clinical Settings
Pharmacodynamic and pharmacokinetic studies are crucial for understanding how a drug interacts with the body and its target(s), as well as how the body processes the drug. This compound is an oral multi-kinase inhibitor. researchgate.net While specific detailed pharmacokinetic data from clinical trials in the context of TACE combination were not extensively detailed in the search results beyond administration route and frequency, studies investigating the pharmacokinetics and pharmacodynamics of this compound have been conducted in clinical settings. researchgate.netoaepublish.comlarvol.com
Plasma Biomarkers and Response to this compound
Plasma biomarkers can provide insights into the biological effects of a drug and potentially predict treatment response. Longitudinal plasma analysis allows for monitoring of circulating biomarkers over time. crownbio.com In studies involving this compound (TSU-68), investigations into plasma biomarkers have been conducted. For example, in a study evaluating TSU-68 in combination with docetaxel for metastatic breast cancer, baseline plasma levels of PDGF-AA and the dynamics (fold changes from baseline) of VEGF, PDGF-BB, CRP, and IL-6 levels following the first treatment cycle showed associations with progression-free survival. nih.gov In the group treated with TSU-68 plus docetaxel, PFS showed significant association with fold changes in CRP (p=0.001), IL-6 (p < 0.001), PDGF-BB (p=0.02), and VEGF (p=0.047) after the first cycle. nih.gov This suggests that changes in these angiogenic and inflammatory markers in plasma may be related to the efficacy of this compound-containing regimens. nih.gov
Mechanisms of Resistance to Orantinib and Strategies for Overcoming Them
Upregulation of Compensatory Growth Factors (e.g., bFGF) in Anti-Angiogenic Treatment Resistance
A significant mechanism of acquired resistance to anti-angiogenic therapies that target the VEGF pathway is the upregulation of other pro-angiogenic growth factors. nih.govsemanticscholar.orgnih.gov Since Orantinib's functions include inhibiting VEGFR, this is a highly relevant resistance mechanism.
Prolonged inhibition of VEGF signaling can induce hypoxia (low oxygen) within the tumor microenvironment. mdpi.com This hypoxic state can trigger a compensatory response, leading to the increased production and secretion of alternative angiogenic factors by tumor and stromal cells. nih.govfrontiersin.org Among these, basic fibroblast growth factor (bFGF, or FGF2) is a key player. nih.govsemanticscholar.org Increased levels of bFGF, along with other factors like PDGF, can reactivate angiogenesis, thereby promoting tumor vascularization and growth despite the continued inhibition of VEGF signaling. nih.govnih.gov This redundancy in angiogenic signaling highlights a critical escape mechanism from anti-VEGF therapies. frontiersin.orgnih.gov
Table 1: Studies Demonstrating bFGF Upregulation in Anti-Angiogenic Resistance
This table summarizes findings from various tumor models where anti-VEGF treatment led to increased bFGF expression and subsequent resistance.
| Cancer Type/Model | Anti-Angiogenic Treatment | Observed Outcome | Reference |
|---|---|---|---|
| Glioblastoma (U87 xenografts) | Anti-VEGF antibody | Increased bFGF and PDGF expression in endothelial cells, pericytes, and tumor cells, contributing to resistance. | nih.gov |
| Pancreatic Neuroendocrine Tumor (Rip1-Tag2 mice) | VEGFR-2 blockade | Tumors that developed resistance showed higher levels of FGF2 expression compared to stable tumors. | nih.gov |
| Renal Cell Carcinoma | Anti-VEGF therapy | Upregulation of the FGF/FGFR pathway is a recognized mechanism of resistance. | mdpi.com |
| General Preclinical Models | Anti-VEGF(R) therapies | Hypoxia-induced upregulation of bFGF is a common feature in tumors that become resistant to treatment. | mdpi.com |
Role of Alternative Signaling Pathways in Resistance Development
Another major mechanism of resistance involves the activation of alternative or "bypass" signaling pathways. nih.gov Tumor cells can adapt to the inhibition of a specific pathway by rerouting signals through other networks to maintain critical functions like proliferation and survival. nih.gov Even if this compound effectively blocks VEGFR, PDGFR, and FGFR, cancer cells can activate other receptor tyrosine kinases (RTKs) or downstream signaling molecules to bypass this blockade. nih.gov
Key alternative signaling pathways implicated in TKI resistance include:
PI3K/Akt/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism. nih.govnih.gov Its activation, often through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, is a common mechanism of resistance to various targeted therapies. nih.govaacrjournals.org Activation of this pathway can render cells independent of the signals inhibited by this compound. nih.gov
RAS/RAF/MAPK Pathway: This pathway is crucial for cell proliferation, and its reactivation can overcome the effects of TKI treatment. nih.govresearchgate.net Mutations in components like KRAS or BRAF can lead to constitutive activation of this pathway. aacrjournals.org
MET Signaling: Amplification of the MET gene or overexpression of its ligand, hepatocyte growth factor (HGF), can drive resistance by activating the PI3K/Akt and MAPK pathways, thereby bypassing EGFR inhibition. nih.govnih.govfrontiersin.org This principle of RTK bypass is applicable to other TKIs as well.
JAK/STAT Pathway: This pathway is involved in transmitting signals from cytokines and growth factors and plays a role in cell proliferation and survival. researchgate.net Its activation has been linked to resistance in some cancers. researchgate.net
Strategies for Overcoming Resistance
Given that resistance to anti-angiogenic therapy often involves the upregulation of compensatory angiogenic factors, a rational strategy is to inhibit multiple angiogenic pathways simultaneously. aacrjournals.orgnih.govnih.gov This approach aims to create a more comprehensive blockade of tumor vascularization, reducing the chances for escape. aacrjournals.org
This compound itself embodies this strategy by concurrently targeting VEGFR, PDGFR, and FGFR. ncats.io Preclinical studies have shown that multi-targeted TKIs that inhibit these three receptors can be more effective than agents that only block VEGFR. aacrjournals.org The rationale is that by also targeting PDGFR on pericytes (cells that support blood vessel structure) and the pro-angiogenic FGFR pathway, a more robust anti-tumor effect can be achieved, potentially delaying or preventing resistance. aacrjournals.orgfrontiersin.org
When resistance is driven by the activation of bypass signaling pathways, a logical counter-strategy is to combine the primary TKI with an agent that targets the newly activated pathway. frontiersin.orgamegroups.org This approach requires identifying the specific molecular mechanism of resistance in a patient's tumor, often through re-biopsy and molecular profiling. aacrjournals.org
Examples of this strategy include:
Combining a primary TKI with a PI3K/Akt/mTOR inhibitor if this pathway is found to be activated. nih.govaacrjournals.org
Adding a MEK inhibitor to block the MAPK pathway if it is driving resistance. aacrjournals.org
Using a combination of TKIs to inhibit both the primary target and the activated bypass receptor (e.g., combining an EGFR inhibitor with a MET inhibitor in cases of MET amplification). nih.govnih.gov
This dual-targeting approach aims to cut off the tumor's escape route and restore its sensitivity to treatment. frontiersin.orgamegroups.org
The development of resistance to one targeted therapy can sometimes create a new vulnerability that can be exploited by another. The multi-targeted nature of this compound gives it potential utility in overcoming resistance to other cancer drugs, particularly those where resistance is mediated by the activation of FGFR or PDGFR signaling. nih.govaacrjournals.org
For example, activation of the FGF/FGFR signaling pathway has been identified as a mechanism of acquired resistance to therapies targeting EGFR, BRAF, and MEK. nih.govaacrjournals.orgnih.gov In such cases, after a tumor develops resistance to an EGFR inhibitor due to FGF/FGFR pathway activation, the addition of an agent like this compound, which inhibits FGFR1, could theoretically re-sensitize the tumor to the initial therapy or provide a new line of effective treatment. nih.govaacrjournals.org Similarly, if resistance is driven by the upregulation of PDGFR signaling, this compound's potent inhibition of PDGFRβ could be beneficial. nih.gov This highlights the potential for sequential or combination therapies involving multi-targeted agents to address the dynamic evolution of tumors during treatment.
Translational Research and Future Directions for Orantinib
Identification of Predictive Biomarkers for Orantinib Response
Identifying predictive biomarkers for this compound response is crucial for optimizing patient selection and improving therapeutic outcomes. Research has explored both circulating and molecular markers.
Circulating Plasma Biomarkers
Studies have investigated circulating plasma biomarkers to predict the efficacy of this compound. In patients with metastatic breast cancer treated with this compound plus docetaxel (B913), baseline levels of Platelet-Derived Growth Factor-AA (PDGF-AA) and the dynamics of Vascular Endothelial Growth Factor (VEGF), Platelet-Derived Growth Factor-BB (PDGF-BB), C-reactive protein (CRP), and Interleukin-6 (IL-6) levels showed significant association with progression-free survival (PFS). nih.gov. Specifically, patients with high fold changes in CRP, IL-6, PDGF-BB, and VEGF following the first treatment cycle had a better median PFS compared to those with low fold changes. nih.gov. This suggests that monitoring the dynamics of these circulating proteins may help predict clinical outcomes and provide insights into this compound's mechanism of action nih.gov.
Molecular Subclassification of Cancers and this compound Sensitivity (e.g., Papillary Thyroid Cancer)
The sensitivity of cancers to this compound may be linked to their molecular characteristics. While specific detailed information on the molecular subclassification of papillary thyroid cancer and its sensitivity to this compound was not extensively found in the provided search results, the broader concept of molecular subtyping influencing sensitivity to targeted therapies like this compound (a multi-kinase inhibitor) is relevant amegroups.org. Resistance to VEGF/VEGFR signaling inhibitors can involve the activation of alternative pro-angiogenic pathways, suggesting that the molecular profile of a tumor can influence its response to this compound, which targets multiple such pathways mdpi.com.
Exploration of this compound in Novel Therapeutic Combinations
Given its multi-targeted nature, this compound has been explored in combination with other therapeutic agents to potentially enhance efficacy and overcome resistance mechanisms.
Combinations with Other Molecularly Targeted Agents
Here is a summary of the ORIENTAL trial results:
| Endpoint | This compound + TACE (Overall) | Placebo + TACE (Overall) | Hazard Ratio (95% CI) | p-value | Citation |
| Overall Survival (OS) | 31.1 months | 32.3 months | 1.090 (0.878–1.352) | 0.435 | researchgate.netnih.gov |
Here is a summary of the subgroup analysis in Japanese patients with BCLC-B HCC from the ORIENTAL trial:
| Endpoint | This compound + TACE (Japanese BCLC-B) | Placebo + TACE (Japanese BCLC-B) | p-value | Citation |
| Overall Survival (OS) | 33.7 months | 30.1 months | 0.260 | nih.govosti.gov |
| Time to TACE Failure (TTTF) | 25.3 months | 14.0 months | 0.125 | nih.govosti.gov |
| Time to Progression (TTP) | 4.7 months | 3.1 months | 0.011 | nih.govosti.gov |
Note: The tables above present data from the ORIENTAL trial and its subgroup analysis. These tables are intended to be interactive in a digital format, allowing for sorting and filtering.
Potential for Drug Repurposing or New Indications
One area of investigation involves the potential repurposing of this compound for metabolic diseases, specifically insulin (B600854) resistance. A human-based multi-gene signature approach identified this compound as having a negative insulin resistance-drug repurposing (IR-DR) score (-77). This finding suggests a potential interaction with pathways related to insulin resistance, although the score was negative, indicating a complex relationship or potential for further investigation into specific contexts or combinations elifesciences.orgnih.gov. The study noted that this compound is a 24 nM inhibitor of AURKB, and its profile, along with other AURKB inhibitors, suggests pharmacology beyond EGFR inhibition elifesciences.orgnih.gov.
Furthermore, computational drug repurposing strategies have identified this compound as a potential candidate for other conditions. An integrated network-based pharmacologic and transcriptomic approach screening for drug candidates for COVID-19 treatment identified this compound among 18 individual drug candidates that had not been previously proposed for this indication nih.govresearchgate.net. This study also suggested potential synergistic drug pairs, including this compound plus valproic acid nih.govresearchgate.net.
In the context of fibrotic diseases, a bioinformatics pipeline applied to transcriptomics datasets identified this compound as a top-ranked structural representative inhibitor for Cystic Fibrosis (CF) biorxiv.org. This analysis involved identifying key genes and pathways in fibrotic diseases and using drug repurposing tools to suggest potential therapeutic options biorxiv.org. The re-ranking considered structural properties and functional relationships to the disease biorxiv.org.
Data Tables
Table 1: this compound in Computational Drug Repurposing Studies
| Study Area | Methodology | Key Finding(s) Related to this compound | Reference |
| Insulin Resistance | Human-based multi-gene signature (IR-DR score) | Negative IR-DR score (-77); identified as an AURKB inhibitor. | elifesciences.orgnih.gov |
| COVID-19 | Integrated network-based pharmacologic and transcriptomic approach | Identified as a potential individual drug candidate; suggested in synergistic pair with valproic acid. | nih.govresearchgate.net |
| Fibrotic Diseases | Bioinformatics pipeline on transcriptomics data (CoDReS re-ranking) | Top-ranked structural representative inhibitor for Cystic Fibrosis. | biorxiv.org |
Note: These tables are generated based on the text and represent findings from computational or preclinical studies suggesting potential areas for repurposing or new indications for this compound. Further clinical validation is required.
Q & A
Q. What are Orantinib’s primary molecular targets, and how can researchers design experiments to assess its inhibitory effects?
this compound is a multi-kinase inhibitor targeting VEGFR2, PDGFRβ, and FGFR1, with Ki values of 2.1 μM, 8 nM, and 1.2 μM, respectively . To validate its inhibitory activity:
- Kinase assays : Use recombinant kinase domains in vitro to measure inhibition of autophosphorylation (e.g., PDGFRβ inhibition at 0.03–0.1 μM in NIH-3T3 cells overexpressing PDGFRβ) .
- Cellular models : Employ VEGF-stimulated HUVECs to assess KDR phosphorylation suppression .
- Dose-response curves : Establish IC50 values across relevant kinase targets to compare selectivity .
Q. What in vitro and in vivo models are appropriate for studying this compound’s anti-angiogenic effects?
- In vitro : Use endothelial cell migration assays (e.g., HUVECs) and tube formation assays under VEGF stimulation .
- In vivo : Xenograft models (e.g., human cancer cell lines implanted in immunodeficient mice) to evaluate tumor vascularization reduction via immunohistochemistry (CD31 staining) .
- Control considerations : Include vehicle-treated groups and comparator anti-angiogenic agents (e.g., sunitinib) to contextualize efficacy .
Advanced Research Questions
Q. How should researchers address discrepancies in this compound’s efficacy data across preclinical studies?
Discrepancies may arise from differences in:
- Model systems : Tumor microenvironments vary between cell-line-derived xenografts (CDX) and patient-derived xenografts (PDX). PDX models better replicate human pathophysiology .
- Dosing regimens : Suboptimal pharmacokinetic (PK) parameters (e.g., bioavailability, half-life) can lead to variable target engagement. Conduct PK/PD studies to correlate plasma concentrations with target inhibition .
- Data normalization : Standardize metrics (e.g., tumor volume measurements, angiogenesis scoring) to reduce inter-study variability .
Q. What methodological considerations are critical when combining this compound with other therapies in cancer research?
- Synergy testing : Use combination index (CI) analysis via the Chou-Talalay method to distinguish additive, synergistic, or antagonistic effects .
- Sequencing : Evaluate whether this compound should precede or follow chemotherapy/radiation (e.g., anti-angiogenic agents may normalize vasculature first, improving drug delivery) .
- Toxicity monitoring : Track off-target effects (e.g., liver enzymes, hematological parameters) due to overlapping kinase inhibition profiles .
Q. How can researchers optimize this compound dosing regimens to balance efficacy and toxicity?
- Pharmacokinetic studies : Measure bioavailability, peak plasma concentration (Cmax), and half-life (t1/2) in rodent models to establish dosing intervals .
- Toxicokinetics : Identify the maximum tolerated dose (MTD) in repeat-dose studies and compare it to the effective dose (ED) for therapeutic index calculation .
- Species translation : Adjust doses for human trials using allometric scaling based on preclinical PK data .
Data Analysis and Interpretation
Q. What statistical approaches are recommended for analyzing this compound’s effects in heterogeneous tumor models?
- Mixed-effects models : Account for intra-tumor variability in growth rates and response kinetics .
- Survival analysis : Use Kaplan-Meier curves and log-rank tests to compare progression-free survival between treatment arms .
- Multivariate regression : Identify covariates (e.g., baseline tumor size, biomarker levels) influencing response .
Q. How should contradictory findings in this compound’s mechanism of action be resolved?
- Target validation : Perform RNAi or CRISPR knockdown of suspected kinases (e.g., VEGFR2) to confirm dependency on this compound’s activity .
- Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan) to rule out contributions from non-canonical targets .
- Pathway analysis : Integrate phosphoproteomics data to map signaling cascades affected by treatment .
Tables for Key Experimental Parameters
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
